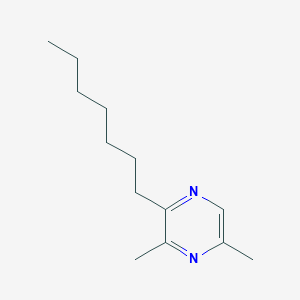
Pyrazine, 2-heptyl-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-heptyl-3,5-dimethyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrazine ring substituted with a heptyl group at the 2-position and two methyl groups at the 3- and 5-positions. Pyrazines are widely recognized for their roles in flavor and fragrance industries, as well as their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives, including 2-heptyl-3,5-dimethylpyrazine, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with heptanal in the presence of an acid catalyst, followed by methylation at the 3- and 5-positions using methyl iodide . Another approach involves the condensation of 2,5-dimethylpyrazine with heptanal under acidic conditions .
Industrial Production Methods
Industrial production of pyrazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine, 2-heptyl-3,5-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Pyrazine, 2-heptyl-3,5-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyrazine, 2-heptyl-3,5-dimethyl-, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Uniqueness
Pyrazine, 2-heptyl-3,5-dimethyl-, is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazine derivatives. The heptyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and improving its efficacy in certain applications .
Eigenschaften
CAS-Nummer |
871791-49-0 |
|---|---|
Molekularformel |
C13H22N2 |
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
2-heptyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C13H22N2/c1-4-5-6-7-8-9-13-12(3)15-11(2)10-14-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
VDZUUSBUGUAPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NC=C(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


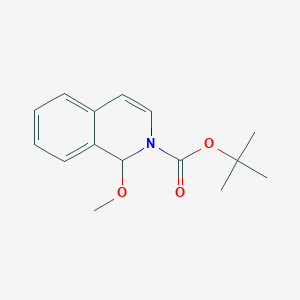

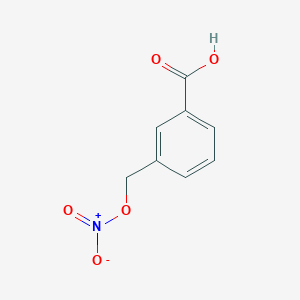
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
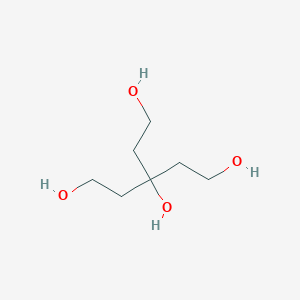
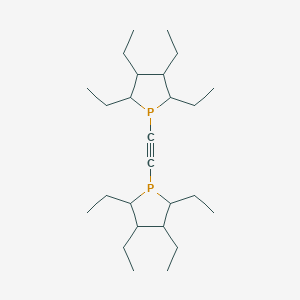

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
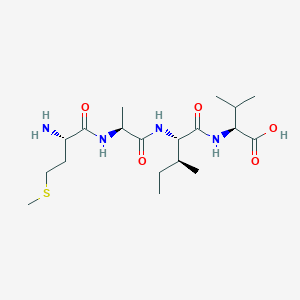
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
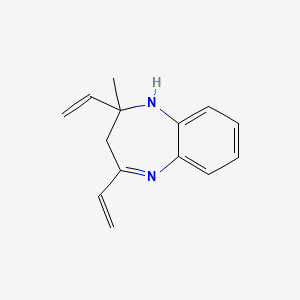

![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)

